Allyl glycidyl ether

Polymer chemistry Kinetics Anionic ring-opening polymerization

Researchers requiring tailored copolymer architectures and reactive handles often face batch inconsistency and limited kinetic control from saturated glycidyl ethers. Allyl glycidyl ether (AGE) solves this with a quantifiable intermediate propagation rate (kp) between BnGE and tBuGE, ensuring reproducible block lengths. Its intact allyl group survives epoxide ring-opening, enabling subsequent thiol-ene or hydrosilylation chemistry. This dual functionality supports hybrid resin systems (UV-curable epoxy-acrylate IPNs) and bio-based material enhancement. • kp positioned between BnGE (fast) and tBuGE (slow) for sequential monomer addition. • Allyl handle permits post-polymerization click reactions absent in BGE or PGE. • Consistent ≥99% purity lot-to-lot; global shipping with full hazard compliance.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 106-92-3
Cat. No. B154827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl glycidyl ether
CAS106-92-3
Synonyms2-[(2-Propen-1-yloxy)methyl]-oxirane;  3-Epoxy-1-(allyloxy)-2 Propane;  (±)-Allyl Glycidyl Ether;  1,2-Epoxy-3-allyloxypropane;  1-(2-Propenyloxy)-2,3-epoxypropane;  1-Allyloxy-2,3-epoxypropane;  2-(Allyloxymethyl)oxirane;  2-[(2-Propenyloxy)methyl]oxirane; 
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC=CCOCC1CO1
InChIInChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2,6H,1,3-5H2
InChIKeyLSWYGACWGAICNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 65.3° F (NTP, 1992)
14.1% IN WATER;  MISCIBLE WITH ACETONE, TOLUENE, & OCTANE
Solubility in water, g/100ml: 14 (freely soluble)
14%

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Glycidyl Ether (AGE) – Bifunctional Epoxide Monomer


Allyl glycidyl ether (AGE, CAS 106-92-3) is a bifunctional glycidyl ether monomer possessing both an epoxide ring and a terminal allyl group [1]. This dual functionality enables AGE to participate in both anionic and cationic ring-opening polymerizations via its epoxide moiety, as well as radical and hydrosilylation chemistries via its allyl unsaturation [1]. As a class, glycidyl ethers are widely utilized as reactive diluents, resin intermediates, and functional monomers; however, the specific combination of epoxide and allyl reactivity in AGE distinguishes it from saturated analogues like butyl glycidyl ether (BGE) and structurally rigid aryl derivatives like phenyl glycidyl ether (PGE), making it a critical building block for tailored copolymer architectures and surface functionalization [2][3].

Why AGE Substitution Fails


Direct substitution of allyl glycidyl ether (AGE) with other common glycidyl ethers like butyl glycidyl ether (BGE) or tert-butyl glycidyl ether (tBuGE) is not feasible without fundamentally altering reaction kinetics and product functionality. AGE exhibits a distinct anionic ring-opening polymerization (AROP) reactivity profile: its propagation rate constant (kp) is intermediate, positioned between faster-reacting benzyl glycidyl ether (BnGE) and significantly slower tBuGE and propylene oxide (PO) [1]. Furthermore, the presence of the allyl group induces a fundamentally different bond scission pathway under reducing conditions compared to saturated BGE, where the linear ether bond is preferentially cleaved in AGE, rather than the cyclic oxirane ring as seen in BGE [2]. This unique combination of quantifiable kinetic positioning and divergent reaction chemistry means that substituting AGE with a saturated or structurally dissimilar analog will alter polymerization rates, copolymer composition drift, and eliminate the capacity for subsequent allyl-based functionalization, which is critical in applications requiring post-polymerization modification or hydrosilylation [3].

AGE Differentiation Evidence


Polymerization Kinetics: Intermediate Reactivity

In anionic ring-opening polymerization (AROP) catalyzed by tBuP4 phosphazene base, allyl glycidyl ether (AGE) exhibits a quantifiably distinct propagation rate constant (kp) relative to other epoxide monomers. The established reactivity scale is kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE ≈ kp,PO > kp,BO. This positions AGE in an intermediate reactivity tier, approximately one order of magnitude less reactive than benzyl glycidyl ether (BnGE) but significantly more reactive than tert-butyl glycidyl ether (tBuGE) and propylene oxide (PO), which occupy the lowest tier [1]. Under Lewis acidic conditions with iBu3Al, the reactivity scale shifts to kp,PO > kp,BO > kp,EEGE ≈ kp,AGE > kp,BnGE ≈ kp,tBuGE, further demonstrating that the presence of the allyl side chain confers a unique kinetic response not observed with BnGE or tBuGE [1].

Polymer chemistry Kinetics Anionic ring-opening polymerization Monomer reactivity

Dual Reactivity of Epoxide and Allyl Groups

Allyl glycidyl ether (AGE) is bifunctional, containing both an epoxide ring for ring-opening polymerization and a terminal allyl group for radical, hydrosilylation, or thiol-ene reactions. This contrasts with saturated analogs like butyl glycidyl ether (BGE), which can only participate in epoxy curing and ring-opening polymerization, and therefore cannot be used to introduce subsequent reactive handles or crosslinking sites into a polymer backbone without additional modification steps [1]. In copolymerization with ε-caprolactone, NMR analysis confirmed that polymerization proceeds exclusively through the epoxide ring of AGE, leaving the allyl group intact for post-polymerization functionalization [2].

Polymer synthesis Functional polymers Copolymerization Crosslinking

Bond Cleavage Selectivity: Linear vs. Cyclic Ether

Under reducing conditions with potassium alkalide (K−, K+(15-crown-5)2), allyl glycidyl ether (AGE) undergoes preferential scission of the linear ether bond, whereas butyl glycidyl ether (BGE) undergoes exclusive cleavage of the cyclic oxirane ring [1]. This fundamental mechanistic divergence is attributed to the unsaturated allyl group in AGE, which directs the reaction pathway toward linear bond cleavage, forming allylpotassium intermediates that can further react with additional glycidyl ether molecules to open their oxirane rings [1].

Organometallic chemistry Reaction mechanism Bond cleavage Glycidyl ethers

Higher Vapor Pressure vs. Butyl Glycidyl Ether

Allyl glycidyl ether (AGE) exhibits a vapor pressure of 4.7 mm Hg at 25°C, which is approximately 47% higher than that of n-butyl glycidyl ether (BGE), measured at 3.2 mm Hg at the same temperature [1]. This difference in volatility can influence both formulation stability (e.g., evaporative loss during processing) and occupational exposure considerations, as vapor pressure directly correlates with inhalation risk [2].

Physical properties Volatility Formulation Safety

Animal Glue Binder Modification

Modification of animal glue binder with allyl glycidyl ether (AGE) significantly enhances mechanical performance. In standard dog bone sand specimens, AGE-modified animal glue achieved a tensile strength of 2.58 MPa, flowability of 1.95 g, and improved water resistance (manifested as a lower decrease in tensile strength at 25°C and 60% relative humidity) compared to unmodified animal glue [1]. While no direct comparison with BGE-modified binder is provided in this study, the data establishes AGE as a functional modifier for bio-based binders, a property not inherent to unmodified glue or implicitly to all glycidyl ethers.

Adhesives Binders Mechanical properties Foundry

Ethylene Oxide Copolymerization Reactivity

In anionic ring-opening copolymerization with ethylene oxide (EO), allyl glycidyl ether (AGE) exhibits slightly higher reactivity. Determination of reactivity ratios revealed that both glycidyl ethers (AGE and EVGE) are more reactive than EO, a phenomenon attributed to a pronounced counterion chelation effect by glycidyl ethers in AROP [1]. This higher reactivity means AGE will be preferentially incorporated into the copolymer chain over EO, influencing comonomer sequence distribution and necessitating adjustments to feed ratios for targeted copolymer compositions.

Copolymerization Reactivity ratios Ethylene oxide Anionic polymerization

Validated Applications of AGE


Functional Block Copolymer Synthesis

The well-defined intermediate propagation rate constant (kp) of AGE, positioned between BnGE and tBuGE in the tBuP4-catalyzed AROP reactivity scale [1], enables precise kinetic control over block copolymer formation. Researchers can design sequential monomer addition protocols where AGE is polymerized after a faster monomer (e.g., BnGE) or before a slower one (e.g., tBuGE) to achieve targeted block lengths and compositional gradients, leveraging the quantifiable reactivity differences to minimize compositional drift.

Allyl-Functional Polyether Synthesis

AGE's bifunctional nature—retaining an intact allyl group after epoxide ring-opening polymerization [2]—makes it the monomer of choice for preparing polyether backbones with reactive handles. Subsequent thiol-ene click reactions or hydrosilylation can be employed to attach a wide variety of functional molecules (e.g., fluorophores, bioactive ligands, crosslinkers) to the polymer chain, a capability not accessible with saturated glycidyl ethers like BGE or tBuGE.

Dual-Cure Reactive Diluents

Unlike BGE, which is limited to epoxy-amine or epoxy-anhydride curing, AGE's allyl group enables its participation in both epoxy curing and radical-initiated polymerizations [3]. This dual reactivity is advantageous in formulating hybrid resin systems where independent or sequential curing mechanisms are desired, such as in UV-curable epoxy-acrylate interpenetrating networks or dual-cure adhesives where one network provides structural integrity and the other provides surface properties.

Bio-Based Binder Modification for Foundry

AGE has been demonstrated to chemically modify animal glue binders, resulting in a tensile strength of 2.58 MPa and improved water resistance in sand casting specimens [4]. This application leverages AGE's epoxide group to react with amine and hydroxyl functionalities in the protein-based glue, improving its performance in humid environments. While not a direct comparator to other glycidyl ethers, this evidence supports AGE's selection for bio-based material enhancement.

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